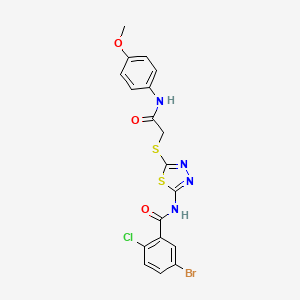

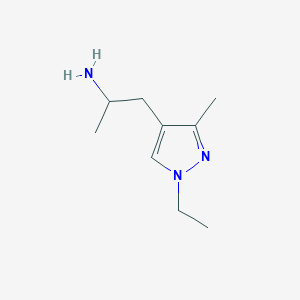

![molecular formula C14H11BrN2O B2383778 2-[(4-bromophenoxy)methyl]-1H-benzimidazole CAS No. 3156-20-5](/img/structure/B2383778.png)

2-[(4-bromophenoxy)methyl]-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antituberculosis Agents

Hydrazide derivatives, including benzimidazole-based compounds, have been explored as potential antituberculosis agents. Researchers investigate their efficacy against Mycobacterium tuberculosis, aiming to develop novel drugs to combat this infectious disease .

Antibacterial and Antifungal Activities

Hydrazide derivatives containing aromatic fragments often exhibit antibacterial and antifungal properties. The specific substituents attached to the benzene ring influence the extent of activity. The bromophenoxy group in 2-[(4-bromophenoxy)methyl]-1H-benzimidazole could contribute to these effects .

Antiviral Agents

Benzotriazole-N-substituted acetohydrazide derivatives have demonstrated potent antiviral activity. Their binding affinity and inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) make them promising candidates for antiviral drug development .

Coordination Chemistry and Metal Complexes

The compound [NiCl2L(2-PrOH)]n, where L is 2-[(4-bromophenoxy)methyl]-1H-benzimidazole, forms a coordination polymer with nickel(II). The complex exhibits a polymeric structure, with the ligand coordinating through its carbonyl oxygen and amine nitrogen. Isopropanol and chlorine atoms serve as bridges between metal atoms .

Materials Science and Crystal Engineering

Understanding the crystal structures of compounds like 2-[(4-bromophenoxy)methyl]-1H-benzimidazole contributes to materials science. Researchers explore their packing arrangements, intermolecular interactions, and potential applications in areas such as optoelectronics and catalysis .

Biological Imaging and Fluorescent Probes

Fluorescent derivatives of benzimidazole compounds have been used as imaging agents. Researchers modify the benzimidazole core to incorporate fluorophores, enabling visualization of biological processes, cellular structures, and protein interactions .

Propriétés

IUPAC Name |

2-[(4-bromophenoxy)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGHQWQRRIVWLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320262 |

Source

|

| Record name | 2-[(4-bromophenoxy)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671347 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-bromophenoxy)methyl]-1H-benzimidazole | |

CAS RN |

3156-20-5 |

Source

|

| Record name | 2-[(4-bromophenoxy)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2383695.png)

![[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2383698.png)

![ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2383699.png)

![N-(2,6-diethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2383706.png)

![N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2383714.png)

![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2383716.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2383717.png)